allyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
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Overview
Description
Allyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Pharmacokinetics
The compound’s bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Result of Action
More research is needed to understand the compound’s effects at the molecular and cellular levels .
Action Environment
Factors such as temperature, pH, and presence of other molecules could potentially affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate typically involves the esterification of 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid with allyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, higher yields, and reduced reaction times. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Allyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: The carbonyl group in the benzo[c]chromen-3-yl moiety can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium hydroxide.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Sodium borohydride in ethanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
Allyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development, particularly in the design of novel pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, dyes, and fragrances due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
- Methyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate
- 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide
Uniqueness
Allyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity compared to its ethyl and methyl analogs. The allyl group enhances the compound’s ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Additionally, the unique structural features of this compound contribute to its potential therapeutic applications and biological activities.
Properties
IUPAC Name |
prop-2-enyl 2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-3-10-22-17(20)11-23-16-9-8-14-13-6-4-5-7-15(13)19(21)24-18(14)12(16)2/h3-9H,1,10-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCWYXBLVQGBKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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